molecular formula C8H8FNO2 B13122172 3-Fluoro-2-methylpyridine-6-acetic acid

3-Fluoro-2-methylpyridine-6-acetic acid

Cat. No.: B13122172
M. Wt: 169.15 g/mol
InChI Key: WWOAYPQGMFWRKG-UHFFFAOYSA-N
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Description

3-Fluoro-2-methylpyridine-6-acetic acid is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest due to their unique chemical properties, which include increased stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including 3-Fluoro-2-methylpyridine-6-acetic acid, often involves the use of fluorinating agents such as complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C). Another method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production methods for fluorinated pyridines typically involve large-scale reactions using similar fluorinating agents under controlled conditions to ensure high yield and purity. The choice of method depends on the desired scale, cost, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-methylpyridine-6-acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophiles such as fluoride ions.

    Oxidation and Reduction Reactions: Depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Tetrabutylammonium fluoride in DMF.

    Oxidation: Use of oxidizing agents like potassium permanganate.

    Reduction: Use of reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield different fluorinated derivatives .

Scientific Research Applications

3-Fluoro-2-methylpyridine-6-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Potential use in radiolabeling for imaging studies due to the presence of fluorine.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methylpyridine-6-acetic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to alterations in molecular pathways, making it useful for various applications in medicine and biology .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Comparison: Compared to other fluorinated pyridines, 3-Fluoro-2-methylpyridine-6-acetic acid is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination can result in distinct electronic properties and reactivity, making it valuable for specific applications where other fluorinated pyridines may not be as effective .

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-(5-fluoro-6-methylpyridin-2-yl)acetic acid

InChI

InChI=1S/C8H8FNO2/c1-5-7(9)3-2-6(10-5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12)

InChI Key

WWOAYPQGMFWRKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)CC(=O)O)F

Origin of Product

United States

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